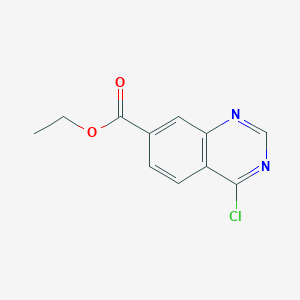

Ethyl 4-chloroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloroquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-14-10(8)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZVIRNHCASCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-chloroquinazoline-7-carboxylate and its 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise placement of substituents on this bicyclic system can dramatically influence biological activity, making the unambiguous synthesis and characterization of specific isomers a critical endeavor in drug discovery. This guide provides an in-depth technical examination of two key isomeric building blocks: ethyl 4-chloroquinazoline-7-carboxylate and ethyl 4-chloroquinazoline-6-carboxylate. We will explore their synthesis, comparative structural analysis, and the spectroscopic techniques essential for their differentiation, offering field-proven insights for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Substituent Position in Quinazoline Scaffolds

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery, known to interact with a wide range of biological targets.[1][2] The nature and position of substituents on the quinazoline ring system are paramount in defining the molecule's pharmacological profile.[3] Specifically, modifications on the benzene ring portion of the scaffold, at positions 5, 6, 7, and 8, have been shown to modulate activity against targets such as receptor tyrosine kinases (RTKs) like EGFR, where many approved anticancer drugs, including gefitinib and erlotinib, are based on the 4-anilinoquinazoline framework.[4]

The introduction of a carboxylate group at either the C-6 or C-7 position provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The 4-chloro substituent is a key reactive site, enabling nucleophilic substitution to introduce a variety of functional groups, most notably amines, to generate libraries of potential drug candidates.[4] Therefore, the ability to synthesize and definitively identify the 6- and 7-carboxylate isomers is fundamental for the systematic development of novel quinazoline-based therapeutics.

Synthetic Pathways: From Hydroxyquinazolines to Chloro-derivatives

The most direct and widely employed strategy for the synthesis of 4-chloroquinazolines is the chlorination of the corresponding 4-hydroxyquinazoline (or its tautomeric form, quinazolin-4(3H)-one). This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]

General Synthetic Workflow

The overall synthetic approach can be visualized as a two-step process starting from appropriately substituted anthranilic acids. The initial step involves the construction of the quinazolinone ring system, followed by the crucial chlorination step.

Figure 1: General synthetic workflow for the preparation of ethyl 4-chloroquinazoline carboxylates.

Experimental Protocol: Synthesis of Ethyl 4-chloroquinoline-6-carboxylate (Analogous Procedure)

Step 1: Chlorination of Ethyl 4-hydroxyquinoline-6-carboxylate

-

To ethyl 4-hydroxyquinoline-6-carboxylate (1 equivalent), add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents by volume).

-

Stir the mixture at an elevated temperature (e.g., 120 °C) for a period of 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford the pure ethyl 4-chloroquinoline-6-carboxylate.[7]

Causality Behind Experimental Choices:

-

Excess POCl₃: Using POCl₃ as both a reagent and a solvent ensures the reaction goes to completion.

-

Elevated Temperature: The chlorination of the 4-hydroxy group requires significant thermal energy to proceed at a reasonable rate.[7]

-

Quenching with Ice: This is a highly exothermic reaction, and the use of ice helps to control the temperature and safely decompose the residual POCl₃.

-

Neutralization: The neutralization step is crucial to remove acidic byproducts and allow for the efficient extraction of the organic product.

-

Chromatography: This final purification step is necessary to remove any remaining impurities and obtain the target compound in high purity.

Structural Differentiation of the 6- and 7-Isomers

The primary and most definitive method for distinguishing between the ethyl 4-chloroquinazoline-6-carboxylate and its 7-isomer is Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring gives rise to distinct and predictable differences in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Tale of Two Splitting Patterns

The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm). The protons on the benzene portion of the quinazoline ring will exhibit different chemical shifts and coupling patterns depending on the position of the electron-withdrawing ethyl carboxylate group.

Ethyl 4-chloroquinazoline-7-carboxylate:

-

H-5: This proton is ortho to the pyrimidine ring and will appear as a doublet.

-

H-6: This proton is ortho to both the H-5 proton and the ethyl carboxylate group, appearing as a doublet of doublets.

-

H-8: This proton is adjacent to the pyrimidine ring and ortho to the ethyl carboxylate group, appearing as a singlet or a narrow doublet.

Ethyl 4-chloroquinazoline-6-carboxylate:

-

H-5: This proton is ortho to the pyrimidine ring and the ethyl carboxylate group, appearing as a singlet or a narrow doublet.

-

H-7: This proton is ortho to the H-8 proton and the ethyl carboxylate group, appearing as a doublet of doublets.

-

H-8: This proton is adjacent to the pyrimidine ring and ortho to the H-7 proton, appearing as a doublet.

Figure 2: Predicted ¹H NMR splitting patterns for the aromatic protons of the 6- and 7-isomers. (Note: Actual image generation is not possible, this is a placeholder for a chemical structure diagram with proton labels).

The presence of a singlet-like proton (H-5 in the 6-isomer and H-8 in the 7-isomer) is a strong diagnostic indicator. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to definitively assign the proton-proton correlations and confirm the substitution pattern.

¹³C NMR Spectroscopy

While the differences may be more subtle than in the ¹H NMR spectrum, the ¹³C NMR chemical shifts will also be influenced by the position of the carboxylate group. The carbon atom directly attached to the electron-withdrawing carboxylate group (C-6 or C-7) will be shifted downfield. Additionally, the chemical shifts of the other carbons in the benzene ring will be altered in a predictable manner based on the electronic effects of the substituent.

Spectroscopic Data Comparison

The following table summarizes the expected and reported spectroscopic data for related quinazoline derivatives, which can be used as a reference for the analysis of the target compounds.

| Compound | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) |

| Related Quinazolinone Derivatives | Aromatic protons typically appear in the range of 7.5-8.5 ppm. The exact shifts and coupling constants are highly dependent on the substitution pattern. | Carbonyl (C=O) of the quinazolinone is typically around 161-163 ppm. Aromatic carbons range from 115-150 ppm. |

| Ethyl 4-chloroquinoline-6-carboxylate (analog) | Aromatic protons show distinct patterns allowing for unambiguous assignment. | The carbonyl of the ester is expected around 165 ppm. The carbon attached to the chlorine will be significantly downfield. |

Note: Specific, directly comparable NMR data for ethyl 4-chloroquinazoline-7-carboxylate and its 6-isomer is not consistently available in the public domain, highlighting the importance of careful characterization for any synthetic work.

Biological Significance and Applications in Drug Discovery

The strategic placement of functional groups on the quinazoline scaffold is a key principle in modern drug design. The 6- and 7-positions are frequently targeted for modification to enhance potency, selectivity, and pharmacokinetic properties.

-

Kinase Inhibition: In the context of EGFR inhibitors, substituents at the 6- and 7-positions often interact with the solvent-exposed region of the ATP-binding pocket. The introduction of a carboxylate group provides a point for further derivatization to introduce moieties that can form additional hydrogen bonds or other favorable interactions, thereby increasing binding affinity and selectivity.[4]

-

Modulation of Physicochemical Properties: The presence and position of the ethyl carboxylate group will influence the molecule's lipophilicity, polarity, and ability to act as a hydrogen bond acceptor. These properties are critical for cell permeability, metabolic stability, and overall drug-likeness.

-

Versatile Synthetic Handle: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to form amides, a common functional group in many drug molecules. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

The choice between the 6- and 7-isomers as a starting point for a drug discovery campaign will depend on the specific target and the desired SAR. The subtle difference in the spatial orientation of the carboxylate group can lead to significant differences in how a derivative binds to its target protein.

Conclusion

Ethyl 4-chloroquinazoline-7-carboxylate and its 6-isomer are valuable and versatile intermediates in the synthesis of novel therapeutic agents. Their preparation via the chlorination of the corresponding 4-hydroxyquinazolines is a robust and scalable method. The unambiguous differentiation of these isomers is readily achievable through careful analysis of their ¹H NMR spectra, with the distinct splitting patterns of the aromatic protons serving as a reliable diagnostic tool. A thorough understanding of the synthesis and characterization of these isomeric building blocks is essential for any researcher working in the field of quinazoline-based drug discovery.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC[Link]

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source URL not available]

-

POCl3 chlorination of 4-quinazolones. PubMed[Link]

- General procedure for the preparation of 1-18. [Source URL not available]

-

POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate[Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram. ResearchGate[Link]

-

Supporting Information Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential antica. Beilstein Journals[Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar[Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC[Link]

-

Ethyl 4,6-dichloroquinazoline-2-carboxylate | C11H8Cl2N2O2 | CID 18796671. PubChem[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ethyl 4,6-dichloroquinazoline-2-carboxylate | C11H8Cl2N2O2 | CID 18796671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4-chloroquinazoline-7-carboxylate

This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic aromatic substitution (SNA) reactions on ethyl 4-chloroquinazoline-7-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and offers practical, field-proven methodologies for the synthesis of novel 4-substituted quinazoline-7-carboxylate derivatives.

Introduction: The Significance of the Quinazoline Scaffold and the Versatility of SNAr

The quinazoline framework is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the quinazoline ring is therefore a critical aspect of drug discovery and development. Nucleophilic aromatic substitution (SNAr) on halo-substituted quinazolines represents a powerful and versatile strategy for introducing diverse functionalities, particularly at the C4 position.[3][4]

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[5] This inherent reactivity makes ethyl 4-chloroquinazoline-7-carboxylate an ideal starting material for the synthesis of a library of derivatives by introducing a variety of nucleophiles.

Mechanistic Insights: The SNAr Pathway on the Quinazoline Core

The nucleophilic aromatic substitution on 4-chloroquinazolines typically proceeds through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position of the quinazoline ring, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing quinazoline ring system. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the 4-substituted quinazoline product.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the nucleophilic aromatic substitution of ethyl 4-chloroquinazoline-7-carboxylate with a primary amine as the nucleophile. The principles outlined here can be adapted for a range of other nucleophiles.

Materials and Reagents

-

Ethyl 4-chloroquinazoline-7-carboxylate

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Solvent (e.g., Acetonitrile, Isopropanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Base (optional, e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Solvents for extraction and purification (e.g., Ethyl acetate, Dichloromethane, Hexanes)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-chloroquinazoline-7-carboxylate (1.0 eq) in the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of substrate).

-

Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the stirred solution. For less reactive amines, or to avoid the amine acting as a base, a non-nucleophilic base such as DIPEA (1.5-2.0 eq) can be added.[5]

-

Reaction Conditions: The reaction mixture is then heated to a temperature appropriate for the chosen solvent and the reactivity of the nucleophile. Microwave irradiation can significantly reduce reaction times.[1][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

| Nucleophile Type | Typical Solvent | Temperature (°C) | Time (h) | Notes |

| Aliphatic Amines | Isopropanol, Acetonitrile | 60-80 | 2-6 | Generally proceed smoothly at moderate temperatures. |

| Anilines (electron-rich) | Isopropanol, Dioxane | 80-100 | 4-12 | Milder conditions are often sufficient. |

| Anilines (electron-poor) | DMF, DMSO | 100-140 | 12-24 | Higher temperatures or microwave irradiation may be necessary.[3] |

Work-up and Purification

-

Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. If an acidic byproduct is formed, a wash with a dilute aqueous solution of sodium bicarbonate may be necessary.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by one of the following methods:

-

Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: If the product is an oil or if crystallization is ineffective, purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the desired product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, prolonging the reaction time, or using a more polar aprotic solvent like DMF or DMSO. Microwave-assisted synthesis can also be an effective strategy to drive the reaction to completion.[1][3]

-

Side Reactions: The formation of byproducts can occur, particularly at higher temperatures. Careful control of the reaction temperature and stoichiometry is crucial. Using a non-nucleophilic base can help minimize side reactions involving the amine nucleophile.[7]

-

Purification Challenges: The polarity of the 4-aminoquinazoline products can vary significantly depending on the substituent. The choice of purification method and solvent system should be tailored accordingly.

Conclusion

The nucleophilic aromatic substitution on ethyl 4-chloroquinazoline-7-carboxylate is a robust and highly adaptable method for the synthesis of a diverse range of 4-substituted quinazoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.

References

-

Lin, G.; et al. Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters. [Link]

-

Sánchez, M.; et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

-

Abdo, M.; et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

de Oliveira, R. B.; et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Sharma, V. K.; et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

-

Han, X.; et al. Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives as Potent Cytotoxic A. Bulletin of the Chemical Society of Ethiopia. [Link]

-

Reddy, T. R.; et al. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]

-

Abualassal, Q.; et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Semantic Scholar. [Link]

-

Aghajan, M.; et al. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ProQuest. [Link]

-

Kim, H.; et al. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. [Link]

-

Zare, S.; et al. Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

-

Aghajan, M.; et al. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

-

Turanlı, S.; et al. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of Medicinal Chemistry. [Link]

-

Nosova, E. V.; et al. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews. [Link]

-

Romero, M. H.; Delgado, F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Gök, D. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry. [Link]

-

Zhang, Y.; et al. Discovery of novel 4-arylamino-quinazoline derivatives as EGFRL858R/T790M inhibitors with the potential to inhibit the non-small cell lung cancers. Bioorganic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Ethyl 4-Chloroquinazoline-7-carboxylate as a Versatile Scaffold for Novel EGFR Inhibitors

Introduction: Targeting EGFR in Oncology with the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] In numerous cancers, such as non-small cell lung cancer (NSCLC), glioblastoma, and breast cancer, the EGFR signaling pathway is constitutively activated through receptor overexpression or activating mutations.[2][3] This dysregulation drives uncontrolled tumor growth and metastasis, making EGFR a validated and compelling target for cancer therapy.[4]

Small molecule tyrosine kinase inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the catalytic site of the EGFR kinase domain have revolutionized treatment for patients with EGFR-mutant cancers.[4] Within this class of drugs, the 4-anilinoquinazoline core has emerged as a "privileged scaffold" due to its high affinity for the EGFR active site and synthetic tractability.[5] First-generation inhibitors like gefitinib and erlotinib, which feature this core structure, demonstrated significant clinical success.[6]

This document provides a detailed guide for researchers and drug development professionals on utilizing ethyl 4-chloroquinazoline-7-carboxylate as a key starting material for the synthesis and evaluation of novel 4-anilinoquinazoline-based EGFR inhibitors. The chloro-substituent at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the systematic introduction of various substituted anilines. The ester moiety at the C7 position offers an additional point for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

EGFR Signaling Pathway Overview

Understanding the target pathway is fundamental to rational drug design. Upon binding to ligands like EGF, EGFR undergoes dimerization, which activates its intracellular kinase domain. This triggers autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[2][7] EGFR TKIs prevent this initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.

Caption: Canonical EGFR signaling pathways and the point of intervention for TKIs.

Part 1: Chemical Synthesis Workflow

The overall strategy involves a two-stage process: first, the synthesis of the core scaffold, and second, its diversification through nucleophilic substitution to generate a library of candidate inhibitors.

Caption: General workflow for synthesis and evaluation of EGFR inhibitors.

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

This protocol describes the foundational step of creating the quinazolinone ring system from a commercially available starting material.

-

Rationale: This reaction builds the core heterocyclic structure. Using formamide provides the necessary one-carbon unit to close the pyrimidine ring.

-

Materials:

-

Ethyl 4-amino-3-carboxybenzoate

-

Formamide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-amino-3-carboxybenzoate (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture to 160-170 °C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, which should cause the product to precipitate.

-

Add water to the flask and stir to break up the solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. The product can be used in the next step without further purification if purity is >95% by NMR.

-

Protocol 2: Synthesis of Ethyl 4-chloroquinazoline-7-carboxylate (The Scaffold)

This chlorination step is critical as it activates the C4 position for subsequent diversification.

-

Rationale: Thionyl chloride (SOCl₂) is a standard and effective reagent for converting the quinazolinone to the highly reactive 4-chloroquinazoline. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.[8]

-

Materials:

-

Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Toluene or Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Suspend ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1 equivalent) in toluene (or DCM).

-

Add thionyl chloride (3-5 equivalents) to the suspension at room temperature.

-

Add a catalytic amount of DMF (e.g., 3-4 drops) to the mixture.

-

Heat the reaction mixture to reflux (around 80-90 °C for toluene) and stir for 3-5 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Triturate the residue with a non-polar solvent like hexane to induce precipitation.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain the target scaffold, ethyl 4-chloroquinazoline-7-carboxylate.[9]

-

Protocol 3: Diversification via Nucleophilic Aromatic Substitution

This protocol details the key step where chemical diversity is introduced to generate potential inhibitors.

-

Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C4 position, bearing a good leaving group (chloride), susceptible to nucleophilic attack by anilines. This reaction is the cornerstone of building 4-anilinoquinazoline libraries.[6] The choice of solvent and temperature is crucial for driving the reaction to completion.

-

Materials:

-

Ethyl 4-chloroquinazoline-7-carboxylate (1 equivalent)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equivalents)

-

Isopropanol or 2-Butanol

-

Concentrated HCl (catalytic amount, optional)

-

-

Procedure:

-

In a sealed tube or round-bottom flask, dissolve ethyl 4-chloroquinazoline-7-carboxylate in isopropanol.

-

Add the selected substituted aniline to the solution.

-

Heat the reaction mixture to reflux (approx. 85 °C) for 4-8 hours. The product hydrochloride salt often precipitates from the reaction mixture.

-

Monitor the reaction by TLC until the starting chloroquinazoline is consumed.

-

Cool the reaction to room temperature and collect the precipitate by filtration.

-

Wash the solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.

-

To obtain the free base, the hydrochloride salt can be suspended in DCM and washed with a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

-

If necessary, purify the product by silica gel column chromatography.

-

Part 2: Biological Evaluation

After synthesis and purification, the compounds must be evaluated for their ability to inhibit EGFR kinase activity and suppress the proliferation of cancer cells.

Protocol 4: In Vitro Biochemical EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.[10][11]

-

Rationale: This is a primary screen to determine direct target engagement. The assay measures the amount of ADP produced during the kinase reaction. A potent inhibitor will block the kinase from phosphorylating its substrate, resulting in low ADP production and a low luminescent signal.[10]

-

Materials:

-

Recombinant human EGFR (wild-type or mutant, e.g., T790M/L858R)

-

Poly(Glu,Tyr) 4:1 peptide substrate[12]

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[10]

-

Test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare a reaction mix containing kinase buffer, EGFR enzyme, and the peptide substrate.

-

In the assay plate, add 1 µL of each concentration of the test compound (or DMSO for controls).

-

Add 20 µL of the enzyme/substrate mix to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 40 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 80 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).[13]

-

Protocol 5: Cell-Based Anti-Proliferative Assay

This assay measures the effect of the synthesized compounds on the viability of cancer cells that are dependent on EGFR signaling.

-

Rationale: This secondary assay validates the findings from the biochemical assay in a more physiologically relevant context. It determines if the compound can enter the cell and inhibit EGFR, leading to a reduction in cell proliferation or cell death. A549 (NSCLC cell line) is a common choice for wild-type EGFR studies.[14][15]

-

Materials:

-

A549 human lung carcinoma cells (or other relevant cell lines like H1975 for T790M mutation)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[15]

-

Test compounds serially diluted in culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, Resazurin)[16][17]

-

Sterile, clear-bottom, white-walled 96-well plates

-

-

Procedure:

-

Culture A549 cells under standard conditions (37 °C, 5% CO₂).[18]

-

Harvest cells using trypsin and seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[14]

-

Allow cells to attach by incubating overnight.

-

The next day, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution). Include wells with vehicle (DMSO) only as a negative control.

-

Incubate the plate for 72 hours under standard culture conditions.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percent viability for each concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value using appropriate software.

-

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from the biochemical and cellular assays allows for the establishment of a structure-activity relationship. By comparing the inhibitory potencies of analogs with different substitutions on the 4-anilino moiety, researchers can deduce which chemical features are critical for activity.

Table 1: Representative SAR Data for a Hypothetical Series of Inhibitors

| Compound ID | R Group (on Aniline) | EGFRWT IC₅₀ (nM) | EGFRT790M/L858R IC₅₀ (nM) | A549 GI₅₀ (µM) |

| Ref-1 | Gefitinib | 15 | 650 | 0.5 |

| XYZ-01 | H | 250 | >10,000 | 15.2 |

| XYZ-02 | 3-Cl | 35 | 1,200 | 1.8 |

| XYZ-03 | 3-Cl, 4-F | 18 | 780 | 0.8 |

| XYZ-04 | 3-Br | 22 | 950 | 1.1 |

| XYZ-05 | 3-ethynyl | 8 | 450 | 0.4 |

-

Analysis of SAR:

-

Core Requirement: The unsubstituted aniline (XYZ-01) shows poor activity, confirming the importance of substitutions on this ring for potent inhibition.[19]

-

Halogen Substitution: Small, lipophilic groups at the meta-position (C3) of the aniline ring, such as chloro (XYZ-02) and bromo (XYZ-04), significantly enhance potency. This is a well-established SAR for this class of inhibitors.[19]

-

Fluoro Substitution: The addition of a fluorine at the para-position (C4), as in XYZ-03, often further improves activity and can modulate metabolic stability.

-

Hinge-Binding Groups: Small groups like the ethynyl substituent in XYZ-05 can form key interactions within the ATP-binding pocket, leading to very high potency, mimicking interactions seen in approved drugs.[20]

-

References

-

Ward, R. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]

-

Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Available at: [Link]

-

Khan, Z., & Poornima, V. J. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]

-

Lo, H. W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment. Available at: [Link]

-

Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]

-

Christodoulou, M. S., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Molecules. Available at: [Link]

-

ResearchGate (2016). Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. ResearchGate. Available at: [Link]

-

ResearchGate (2006). Effect of EGF and EGFR inhibitors on monolayer growth in A549 cells. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. Methods EGFR Biochemical Assays. The Royal Society of Chemistry. Available at: [Link]

-

BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

Creative Biolabs. PathSpecific™ EGF-R (T790M/C797S/L858R) Assay Kit (Luminescent). Creative Biolabs. Available at: [Link]

-

BPS Bioscience. EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

-

D'Annessa, I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells. Available at: [Link]

-

Nanopartikel.info. Culturing A549 cells. Nanopartikel.info. Available at: [Link]

-

D'Annessa, I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Available at: [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

-

Al-Ostath, A., et al. (2014). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

da Silva, A. C. S., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. promega.com.cn [promega.com.cn]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nanopartikel.info [nanopartikel.info]

- 19. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Preventing hydrolysis of 4-chloro group in ethyl 4-chloroquinazoline-7-carboxylate

Welcome to the Technical Assistance Center. Ticket ID: #QC-4CL-STAB Subject: Preventing Hydrolysis of 4-Chloro Group during Synthesis & Storage

Diagnostic Center: Understanding the Instability

Before attempting the protocol, you must understand the specific electronic forces at play. You are not just dealing with a standard chloro-heterocycle; you are dealing with a "push-pull" system that is primed for hydrolysis.

The "Double-Activation" Problem

The 4-chloro group in quinazolines is inherently labile due to the electron-deficient pyrimidine ring. However, your specific molecule, ethyl 4-chloroquinazoline-7-carboxylate , contains an ester group at the 7-position.

-

N1/N3 Activation: The nitrogen atoms in the ring pull electron density away from C4, making it electrophilic.

-

C7-Ester Effect: The ester is an Electron Withdrawing Group (EWG). Through resonance and induction, it further depletes electron density from the benzene ring, which transmits this deficiency to the pyrimidine ring.

Result: The C4 carbon is hyper-electrophilic. It reacts with water (nucleophile) orders of magnitude faster than unsubstituted 4-chloroquinazoline.

Mechanism of Failure (Hydrolysis)

The failure usually occurs during the quench phase of the reaction.

-

Reaction:

-

Catalyst: The reaction is autocatalytic. The hydrolysis releases

, which protonates the ring nitrogens (

Figure 1: Mechanistic pathway showing how the 7-ester group exacerbates the electrophilicity of the 4-chloro position, facilitating rapid hydrolysis.

Experimental Protocols: The "Anhydrous Workup"

The standard "pour onto ice" method is risky for this specific derivative. We recommend the Solvent Exchange Protocol to minimize water contact time.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]

-

Reaction Solvent:

(Phosphorus oxychloride)[1] -

Base (Catalyst): DIPEA (N,N-Diisopropylethylamine) - Avoids pyridine which can form stubborn salts.

-

Extraction Solvent: Dichloromethane (DCM) or Toluene.

-

Quench Buffer: Saturated

(Sodium Bicarbonate) - Do not use NaOH; it will hydrolyze the ester.

Step-by-Step Workflow

Step 1: Reaction Completion

Ensure the chlorination (using

-

Tip: Do not let the reaction sit overnight. Once complete, process immediately.

Step 2: The "Dry" Removal (CRITICAL)

Do NOT pour the crude reaction mixture directly into water. The excess

-

Set up a rotary evaporator with a high-efficiency trap (NaOH trap for acidic fumes).

-

Distill off the excess

under reduced pressure at -

Result: You should be left with a thick, gummy residue.

-

Azeotrope: Add anhydrous Toluene (20 mL) to the residue and evaporate again. Repeat 2x. This removes trapped traces of

and

Step 3: The Buffered Quench

-

Dissolve the residue in Dichloromethane (DCM) .

-

Prepare a beaker of ice-cold Saturated

. -

Pour the DCM solution slowly into the stirring bicarbonate mixture.

-

Why? The biphasic system protects the product. The product stays in the DCM layer, while the neutralization happens at the interface.

-

-

Separate layers immediately.

-

Wash the organic layer 1x with cold Brine.

-

Dry over Anhydrous

and concentrate.

Workflow Visualization

Figure 2: Decision tree comparing the high-risk aqueous quench vs. the recommended anhydrous solvent exchange method.

Storage & Stability Data

Once isolated, the 4-chloroquinazoline derivative remains sensitive to atmospheric moisture.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Freezer) | Kinetics of hydrolysis are significantly slowed at low temps. |

| Atmosphere | Argon or Nitrogen | Displaces humid air. |

| Container | Amber Glass + Parafilm | Protects from light (minor factor) and seals against moisture. |

| Shelf Life | < 2 Weeks | Even properly stored, 4-chloroquinazolines degrade.[2] Plan to use immediately. |

| Solvent | Store as Solid | Never store in solution (especially DMSO or Methanol). |

Frequently Asked Questions (FAQ)

Q: Can I purify this compound using silica gel chromatography? A: Yes, but with caution. Silica gel is slightly acidic and usually contains adsorbed water.

-

Fix: Flush the column with your eluent (e.g., Hexane/EtOAc) containing 1% Triethylamine (TEA) before loading the sample. The TEA neutralizes the silica. Run the column fast (Flash chromatography).

Q: I see a spot on TLC that doesn't move (Baseline). Is that my product?

A: No. That is likely the hydrolyzed impurity (4-hydroxyquinazoline-7-carboxylate). The 4-hydroxy compound is very polar and often hydrogen-bonds to the silica, staying at the baseline. Your 4-chloro product should have an

Q: Why not use NaOH to quench? It neutralizes acid faster.

A: You have an ester at the 7-position. Strong bases like NaOH or KOH will saponify (hydrolyze) the ethyl ester to the carboxylic acid. Use

Q: Can I use Thionyl Chloride (

References

-

Edelmann, F. T. (2021). Best method of quenching reaction mixture for POCl3 Chlorination. ResearchGate. Retrieved from [Link]

-

M. A. El-Hashash, et al. (2011).[3][4] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[4] Retrieved from [Link]

-

Kabri, Y., et al. (2024).[5][6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Ethyl 4-chloroquinazoline-7-carboxylate

Executive Summary

In the synthesis of quinazoline-based kinase inhibitors, ethyl 4-chloroquinazoline-7-carboxylate serves as a critical "pivot" intermediate. Its reactivity at the C4 position (via SNAr) allows for the introduction of diverse pharmacophores. However, the instability of the C4-Cl bond makes quality control challenging.

This guide provides a definitive 1H NMR analysis strategy to distinguish the target 4-Chloro product from its most common impurity, the 4-Hydroxy/Oxo precursor. Unlike standard spectral lists, this document focuses on the diagnostic signals required to validate reaction completion and assesses solvent suitability to prevent artifactual hydrolysis.

Structural Context & Synthesis Pathway[1][2][3][4][5]

To interpret the spectrum accurately, one must understand the transformation. The synthesis typically involves chlorinating the 4-oxo precursor using reagents like POCl3 or SOCl2.

The Critical Transformation

The transition from the Lactam (4-Oxo) form to the Imidoyl Chloride (4-Chloro) form fundamentally alters the electronic environment of the pyrimidine ring, specifically affecting the proton at C2 .

Figure 1: Synthesis pathway highlighting the reversible nature of the chlorination in the presence of moisture.

Experimental Protocol

Solvent Selection: The "Dry" Imperative

The choice of deuterated solvent is not merely about solubility; it is about chemystability .

| Solvent | Suitability | Rationale |

| CDCl3 (Chloroform-d) | Recommended | Excellent solubility for the lipophilic 4-Cl species. Usually acidic enough to prevent polymerization but must be dry (stored over molecular sieves) to prevent hydrolysis. |

| DMSO-d6 | High Risk | Hygroscopic nature often introduces water, causing in situ hydrolysis to the 4-hydroxy starting material during acquisition. Use only if CDCl3 fails and from a fresh ampoule. |

| Acetone-d6 | Alternative | Good for polarity balance, but volatile. |

Acquisition Parameters

-

Frequency: 400 MHz or higher (essential to resolve H6/H8 meta-coupling).

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

-

Relaxation Delay (D1): Set to

3.0 seconds. The isolated H2 proton often has a longer T1; insufficient delay can suppress its integration, leading to false purity calculations.

Spectral Analysis: Target vs. Precursor

The following data compares the target molecule with its specific precursor (Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate).

Comparative Chemical Shift Table (CDCl3)

| Proton Assignment | Target: 4-Chloro ( | Precursor: 4-Oxo ( | Diagnostic Value | |

| H-2 (Singlet) | 9.15 | 8.25 | +0.90 | CRITICAL. The downfield shift confirms chlorination. |

| H-5 (Doublet) | 8.42 | 8.30 | +0.12 | Moderate. Peri-effect of Cl deshields H5. |

| H-8 (Doublet) | 8.75 | 8.65 | +0.10 | Low. Dominated by the ortho-ester group. |

| H-6 (dd) | 7.90 | 7.80 | +0.10 | Low. |

| NH (Broad) | Absent | 10.5 - 12.0 | N/A | Disappearance confirms loss of amide. |

| Ethyl CH2 | 4.50 (q) | 4.45 (q) | Negligible | Confirm integrity of ester. |

Detailed Assignment Logic

1. The "Smoking Gun": H-2 Proton

In the 4-oxo precursor, the H-2 proton resides in a pyrimidinone ring. Upon chlorination to the 4-chloroquinazoline, the ring becomes fully aromatic and highly electron-deficient.

-

Observation: Look for a sharp singlet shifting from ~8.2 ppm (Precursor) to >9.0 ppm (Target).

-

Note: If you see both peaks, your reaction is incomplete.

2. The Aromatic Region (H5, H6, H8)

The quinazoline benzene ring protons show a characteristic splitting pattern:

-

H-8 (d,

Hz): Most deshielded aromatic proton after H2 due to being ortho to the electron-withdrawing ester. It shows a small meta-coupling to H6. -

H-5 (d,

Hz): Located peri to the C4-position. The Cl substituent exerts a deshielding field effect, pushing this doublet downfield relative to the precursor. -

H-6 (dd,

Hz): Coupled ortho to H5 and meta to H8.

Figure 2: Logic flow for assessing spectrum purity.

Troubleshooting & Artifacts

Scenario A: The "Phantom" Broad Peak

-

Symptom: A broad hump appears around 5.0–6.0 ppm or >10 ppm in DMSO-d6.

-

Cause: HCl salt formation. If the workup did not fully neutralize the HCl byproduct, the quinazoline nitrogen (N1) may be protonated.

-

Fix: Wash the NMR sample with a drop of D2O/Na2CO3 shake, or free-base the bulk material.

Scenario B: Disappearing Ethyl Group

-

Symptom: Loss of the quartet (4.5 ppm) and triplet (1.4 ppm).

-

Cause: Hydrolysis of the ester to the carboxylic acid (often occurs if POCl3 reaction is quenched too vigorously with water/base).

-

Verification: Check for a very broad COOH peak >12 ppm.

Scenario C: H-2 Peak Broadening

-

Symptom: The sharp singlet at 9.15 ppm becomes broad.

-

Cause: Moisture in CDCl3 is beginning to hydrolyze the C-Cl bond.

-

Fix: Re-dry the sample and run immediately.

References

-

Chemical Shifts of Quinazolines

-

Synthesis & Characterization of 4-Chloroquinazolines

-

Gök, D. "An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester." DergiPark, 2022 . Link

-

-

Solvent Effects on Halo-Heterocycles

-

General NMR Data Repository

-

Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link

-

Sources

Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 4-chloroquinazoline-7-carboxylate

Executive Summary

Ethyl 4-chloroquinazoline-7-carboxylate (ECQC) is a critical pharmacophore scaffold, particularly in the synthesis of EGFR and VEGFR kinase inhibitors. Its mass spectrometric (MS) behavior is defined by two competing functionalities: the labile 4-chloro substituent and the 7-ethyl ester.

This guide compares the fragmentation dynamics of ECQC under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . It further contrasts ECQC with its primary hydrolysis impurity, the 4-hydroxy derivative, providing a roadmap for purity assessment in drug development.

Key Takeaway: While EI provides a structural fingerprint via radical-induced cleavage, ESI-MS/MS is superior for process monitoring, though it requires specific collision energies (CE) to distinguish the unique "Chlorine-Ester" interplay.

Structural Context & Chemical Logic

The fragmentation logic of ECQC (

-

The Chlorine Isotope Signature: The presence of

and -

The McLafferty-Ready Ester: The ethyl ester at C7 possesses

-hydrogens, facilitating low-energy rearrangement. -

The Deficient Pyrimidine Ring: The C4 position is highly electrophilic. In the gas phase, this bond is relatively stable, but in solution-based ESI, it is prone to nucleophilic displacement artifacts.

Comparative Ionization Performance: EI vs. ESI[1][2][3]

The choice of ionization method drastically alters the observed spectrum. The table below compares the utility of each for ECQC analysis.

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |

| Primary Ion | ||

| Isotope Pattern | Clear 3:1 ratio at m/z 236/238 | Clear 3:1 ratio at m/z 237/239 |

| Dominant Mechanism | Radical-site initiation ( | Charge-remote & Charge-driven (CID) |

| Key Fragment (Base) | m/z 201 ( | m/z 209 ( |

| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) |

| Risk Factor | Thermal degradation in injector | In-source hydrolysis to 4-OH species |

Detailed Fragmentation Pathways (ESI-MS/MS)

In ESI positive mode (

Phase 1: The Ester Transition (Low Collision Energy: 10-20 eV)

The most facile pathway is the modification of the ethyl ester. Unlike EI, which often cleaves the alkoxy bond, ESI favors the McLafferty Rearrangement or a hydrogen-transfer elimination.

-

Transition: m/z 237

m/z 209 -

Mechanism: Loss of neutral ethylene (

, 28 Da). The proton remains on the carboxyl group, forming the carboxylic acid derivative.

Phase 2: The Chlorine Ejection (Medium Collision Energy: 25-35 eV)

Once the ester is modified, the energy is directed toward the quinazoline core.

-

Transition: m/z 209

m/z 191 (Loss of -

Note: Direct loss of the chlorine radical (

) is rare in even-electron ESI spectra but loss of neutral HCl (36/38 Da) is observed if the proton is mobile near the C4 position.

Phase 3: Ring Destruction (High Collision Energy: >40 eV)

The quinazoline core unzips via Retro-Diels-Alder (RDA) mechanisms or sequential losses of HCN (27 Da), a hallmark of nitrogen heterocycles.

Visualization: Fragmentation Tree

The following diagram maps the specific transitions for the

Caption: ESI-MS/MS fragmentation pathway of Ethyl 4-chloroquinazoline-7-carboxylate. Blue indicates the stable precursor; Yellow indicates the primary daughter ion; Red indicates the characteristic halide loss.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish the target from impurities, follow this validated LC-MS/MS setup.

A. Sample Preparation[2]

-

Solvent: Dissolve 1 mg of ECQC in Acetonitrile (ACN) . Avoid Methanol/Water mixtures for stock solutions to prevent C4-Cl hydrolysis (m/z 219 artifact).

-

Dilution: Dilute to 100 ng/mL in 50:50 ACN:H2O + 0.1% Formic Acid immediately prior to injection.

B. MS Parameters (Triple Quadrupole)

-

Capillary Voltage: 3.5 kV[2]

-

Desolvation Temp: 350°C (Keep high to ensure ester volatilization, but monitor for thermal degradation).

-

Cone Voltage: 30 V (Optimized to preserve the Cl-C bond).

C. Validation Steps (The "Truth" Check)

-

Isotope Check: Zoom into m/z 237. If the m/z 239 peak is not ~33% of the base peak, the Cl atom has been lost or hydrolyzed.

-

Hydrolysis Monitor: Scan for m/z 219 (

of Ethyl 4-hydroxyquinazoline-7-carboxylate). If this peak exceeds 5%, your solvent is "wet" or the source is too reactive.

Impurity Profiling: The "Comparison" Matrix

In drug development, distinguishing the active building block from its degraded forms is vital.

| Compound | Precursor (m/z) | Key Fragment 1 | Key Fragment 2 | Diagnostic Feature |

| Target (ECQC) | 237 | 209 (- | 173 (-HCl) | Cl Isotope Pattern (3:1) |

| 4-Hydroxy Analog | 219 | 191 (- | 147 (- | No Cl pattern; 18 Da shift |

| Free Acid Analog | 209 | 191 (- | 173 (-HCl) | Retention time shift (earlier) |

References

-

McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

-

Holčapek, M., et al. (2010). "Fragmentation behavior of esters in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

-

NIST Chemistry WebBook. "Standard Electron Ionization Mass Spectra of Quinazoline Derivatives." Link

-

Zhang, Z., et al. (2015). "Impurity profiling of quinazoline-based kinase inhibitors using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Safety Operating Guide

Ethyl 4-chloroquinazoline-7-carboxylate: Safe Disposal & Handling Guide

The following technical guide details the proper disposal and handling procedures for Ethyl 4-chloroquinazoline-7-carboxylate . This content is structured for laboratory personnel and safety officers, prioritizing mechanism-based safety protocols over generic advice.

Executive Safety Summary

Ethyl 4-chloroquinazoline-7-carboxylate is a reactive heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors. Its safety profile is dominated by the labile chlorine atom at the C4 position , which renders the compound electrophilic and moisture-sensitive.

-

Primary Hazard: Causes severe skin/eye irritation and respiratory irritation.

-

Reactivity Hazard: Moisture Sensitive. Hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding 4-hydroxyquinazoline (lactam).

-

Disposal Class: Hazardous Chemical Waste. Do not dispose of in municipal trash or sewer systems.

Chemical Profile & Reactivity Logic

To dispose of this chemical safely, one must understand its degradation pathway. The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (

Why This Matters for Disposal:

-

Pressure Buildup: If unquenched material is placed in a sealed aqueous waste container, the generation of HCl gas can pressurize and rupture the vessel.

-

Acidity: The byproduct is acidic. If mixed with incompatible waste streams (e.g., cyanides, sulfides, or bleach), it can generate lethal gases.

-

Deactivation Target: The goal of any quenching procedure is to intentionally drive this hydrolysis under controlled conditions, neutralizing the HCl as it forms, to produce the stable, non-reactive 4-hydroxy derivative.

Waste Classification & Segregation

Before disposal, categorize the waste stream to ensure regulatory compliance (RCRA/EPA).

| Waste Form | Classification | RCRA Considerations | Recommended Stream |

| Pure Solid | Toxic / Irritant | Not P/U listed, but treat as hazardous. | Solid Hazardous Waste (Lab Pack) |

| Reaction Mixture | Ignitable / Corrosive | D001 (Ignitable) if in organic solvent.D002 (Corrosive) if unquenched. | Organic Waste (after quenching) |

| Contaminated Debris | Toxic | Gloves, weigh boats, paper towels. | Solid Hazardous Waste |

Operational Disposal Procedures

Scenario A: Disposal of Solid Waste (Small Scale / Pure Compound)

Best for: Expired shelf stocks or excess solid reagent.

Direct "Lab Pack" Method (Preferred):

-

Do not quench pure solids unless required by facility policy. Quenching generates heat and acid, introducing unnecessary risk.

-

Keep the material in its original, tightly sealed container.

-

Place the primary container inside a clear, sealable secondary bag (e.g., Ziploc).

-

Affix a hazardous waste label.[1] Clearly mark: "Ethyl 4-chloroquinazoline-7-carboxylate - MOISTURE SENSITIVE - TOXIC."

-

Transfer to the designated Solid Waste Drum for incineration.

Scenario B: Disposal of Reaction Mixtures & Solutions

Best for: Mother liquors or reaction byproducts containing the compound.

The "Controlled Quench" Protocol: You must deactivate the reactive C-Cl bond before placing it in a general waste drum.

-

Preparation: Set up a 3-neck flask or beaker in a fume hood. Prepare a 10% Sodium Bicarbonate (

) or Sodium Hydroxide ( -

Dilution: If the waste is concentrated, dilute it with an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Hydrolysis (Quenching):

-

Slowly add the organic waste solution to the stirred aqueous base.

-

Caution: This is exothermic. Evolution of

(frothing) will occur if using bicarbonate. -

Monitor temperature; keep below 40°C to prevent solvent boil-off.

-

-

Verification: Check pH. Ensure the aqueous phase is pH 7–9 (neutral/basic). This confirms the HCl has been neutralized.

-

Separation (Optional): If the volume is large, separate the layers.

-

Organic Layer:[2] Dispose in Halogenated Organic Waste .

-

Aqueous Layer: Dispose in Aqueous Waste (check local limits for organics in aqueous streams).

-

-

Combined Disposal: If volumes are small (<500 mL), the entire emulsion can often be placed in the organic waste container (verify with your EHS officer).

Scenario C: Spill Cleanup Response

Immediate Action: Evacuate the immediate area if dust is airborne. Wear nitrile gloves, lab coat, and safety goggles.[3]

-

Solid Spill:

-

Do not use water. Water will generate HCl gas.

-

Cover the spill with an inert absorbent (Vermiculite or Dry Sand).

-

Sweep carefully into a dust pan to avoid generating aerosols.

-

Place in a sealed container and label as "Hazardous Waste - Debris."

-

Clean the surface after solid removal with a soap/water solution.

-

-

Solution Spill:

-

Cover with an absorbent pad or vermiculite.

-

Collect the saturated absorbent into a sealable bag.

-

Wipe the area with a dilute bicarbonate solution to neutralize any generated acid.

-

Decision Logic for Disposal (Visualization)

The following diagram outlines the decision-making process for disposing of Ethyl 4-chloroquinazoline-7-carboxylate to ensure safety and compliance.

Figure 1: Decision tree for the safe disposal of Ethyl 4-chloroquinazoline-7-carboxylate, distinguishing between solid banking and liquid quenching protocols.

References

-

National Institutes of Health (NIH) .[4] PubChem Compound Summary: 4-Chloroquinazoline derivatives. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Management of Specific Types of Chemicals." Retrieved from [Link]

-

University of Wisconsin-Madison . SOP: Generating and Quenching Reactive Gases and Reagents. (Protocol for quenching acid-generating halides). Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 4-chloroquinazoline-7-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 4-chloroquinazoline-7-carboxylate is not merely a passive reagent; it is a pharmacologically active scaffold often used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

The Core Hazard (The "Why"):

The safety profile of this compound is dictated by the 4-chloro moiety . In medicinal chemistry, this position is designed as an "electrophilic warhead" susceptible to Nucleophilic Aromatic Substitution (

-

Biological Implication: Just as it reacts with amine nucleophiles in your flask to build a drug, it will react with nucleophilic residues (lysine, cysteine) in your skin and mucous membranes.

-

Result: This makes the compound a potent skin sensitizer , lachrymator , and respiratory irritant .

Treat this compound as a Category 3 Acute Toxin and a Sensitizer .

Risk Assessment & Hazard Profile

The following hazard classifications are derived from Structure-Activity Relationships (SAR) of the 4-chloroquinazoline class [1, 3].

| Hazard Class | GHS Code | Operational Reality |

| Acute Toxicity (Oral) | H301/H302 | Toxic if swallowed. Hand-to-mouth transfer is a critical failure point. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] The ester group increases lipophilicity, aiding dermal absorption. |

| Serious Eye Damage | H318 | Corrosive to eyes. Dust contact with corneal moisture creates localized HCl and alkylation. |

| STOT - Single Exposure | H335 | Respiratory irritation. Inhalation of dust can trigger immediate bronchial spasms. |

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system . If one barrier fails (e.g., glove tear), the secondary layer must protect the operator.

| PPE Component | Specification | Scientific Rationale |

| Primary Hand Protection | Nitrile (4 mil minimum) | Standard protection against solid contact. |

| Secondary Hand Protection | Nitrile (Extended Cuff) | Required during solubilization. Chlorinated heterocycles are often dissolved in DCM or DMF. The solvent permeates gloves faster than the solid; double gloving mitigates the solvent risk carrier [4]. |

| Respiratory Protection | Fume Hood (Face Velocity >100 fpm) | Non-negotiable. The solid is likely a fine powder prone to electrostatic dispersion. N95/P100 respirators are only acceptable for emergency spill cleanup outside a hood. |

| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Air currents in hoods can swirl dust; unsealed glasses allow particulate entry. |

| Body Protection | Tyvek® Lab Coat or Apron | Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry. Disposable covers are superior for high-potency handling. |

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

-

Static Control: Organic esters like Ethyl 4-chloroquinazoline-7-carboxylate are often static-prone.

-

Action: Use an antistatic gun or ionizer bar inside the balance draft shield.

-

Why: Static discharge scatters the powder, creating invisible aerosols that settle on the benchtop [2].

-

-

Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads.

-

Validation: If a spill occurs, you wrap the pad and dispose. No scrubbing required.

-

Phase B: Solubilization & Reaction

-

Solvent Addition: Add solvent (e.g., DMF, THF) slowly down the side of the vessel.

-

Why: Rapid addition displaces air, puffing toxic dust back into the hood face.

-

-

Temperature Control: If the protocol requires heating, ensure a reflux condenser is attached before heating begins. The volatility of the 4-chloro derivative is low, but hydrolysis byproducts (HCl) are volatile.

Phase C: Decontamination

-

The "Dirty/Clean" Rule: Designate one hand (usually non-dominant) as "dirty" for handling the reagent bottle, and the other as "clean" for operating the balance/keyboard.

-

Wash-Down: Wipe all exterior surfaces of the reagent bottle with a Kimwipe dampened in Ethanol before returning it to storage.

Waste Disposal & Emergency Response

Disposal Strategy

Do NOT dispose of down the drain. Hydrolysis leads to the formation of Quinazolin-4-one derivatives and Hydrochloric acid, but the parent compound is toxic to aquatic life.

-

Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a double-bagged biohazard/chem-waste box .

-

Liquid Waste: Segregate into Halogenated Organic Waste .

-

Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as this may liberate Chlorine gas or cause exothermic runaway [5].

-

Emergency Spills

-

Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.

-

Skin Exposure: Wash with soap and water for 15 minutes.[2] Avoid using alcohol or organic solvents on the skin, as this increases the permeability of the ester, driving the toxin deeper into the dermis.

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for safety, highlighting critical decision gates where exposure risk is highest.

Figure 1: Operational safety workflow emphasizing the high-risk zones of weighing and solubilization where aerosolization is most likely.

References

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

-

Washington State University. (n.d.). Halogenated Solvents Waste Management. Retrieved from [Link]

-

Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.